7-Bromo-2,3-dihydrobenzofuran-3-ol
Overview
Description
7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound with the molecular formula C8H7BrO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
The pharmacokinetics of 7-Bromo-2,3-dihydrobenzofuran-3-ol suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.54 cm/s and a consensus Log Po/w of 1.74, indicating its lipophilicity .
Result of Action
Some substituted benzofurans have been found to have dramatic anticancer activities .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. The compound is stored in an inert atmosphere at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by hydroxylation. One common method is the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzofuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide, ammonia, or alkyl halides are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 7-bromo-2,3-dihydrobenzofuran-3-one or 7-bromo-2,3-dihydrobenzofuran-3-carboxylic acid.
Reduction: Formation of 2,3-dihydrobenzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
7-Bromo-2,3-dihydrobenzofuran-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-3-ol: Lacks the bromine atom at the 7th position.
7-Bromo-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 3rd position.
7-Bromo-2,3-dihydrobenzofuran-3-one: Contains a ketone group instead of a hydroxyl group at the 3rd position.
Uniqueness
7-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQKMUDRAZXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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